molecular formula C20H19N5O2S2 B2619353 (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone CAS No. 1787917-13-8

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Cat. No.: B2619353
CAS No.: 1787917-13-8
M. Wt: 425.53
InChI Key: JUTAFUUVURKZKO-UHFFFAOYSA-N
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Description

The compound (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule featuring multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the individual heterocyclic components, which are then coupled together through a series of reactions. Key steps include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with thiourea under acidic conditions.

    Pyrrole Synthesis: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, involving the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Oxadiazole Formation: The 1,3,4-oxadiazole ring is typically formed by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reactions: The final assembly of the compound involves coupling the thiazole, pyrrole, and oxadiazole rings with the piperidine moiety, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the pyrrole or thiazole rings using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the oxadiazole ring, converting it to a more reduced form using agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone:

    Medicinal Chemistry: The compound’s heterocyclic structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Materials Science: Its unique electronic properties could be useful in the development of organic semiconductors or photovoltaic materials.

    Biological Research: The compound can be used as a probe to study various biological pathways, given its potential interactions with proteins and nucleic acids.

    Industrial Applications: It may serve as a precursor for the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism by which (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone exerts its effects depends on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting their activity or altering their function. The compound’s heterocyclic rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological targets, influencing various molecular pathways.

Comparison with Similar Compounds

Similar compounds include other heterocyclic molecules with thiazole, pyrrole, and oxadiazole rings. Examples include:

  • (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)methanone
  • (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(4-(2,3,4-trimethoxybenzyl)piperazin-1-yl)methanone

These compounds share structural similarities but differ in their substituents, which can significantly impact their chemical properties and biological activities. The unique combination of heterocycles in (4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone provides distinct electronic and steric characteristics, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2S2/c1-13-16(29-20(21-13)24-7-2-3-8-24)19(26)25-9-4-5-14(11-25)17-22-23-18(27-17)15-6-10-28-12-15/h2-3,6-8,10,12,14H,4-5,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTAFUUVURKZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCCC(C3)C4=NN=C(O4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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